2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 4-position and a propyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the trifluoromethyl and propyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyridine ring can undergo cyclization with a hydrazine derivative to form the pyrazolo[3,4-b]pyridine core. Subsequent functionalization steps introduce the trifluoromethyl and propyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as catalytic reactions, continuous flow synthesis, and automated processes to scale up production efficiently. The use of high-throughput screening and process optimization can further enhance the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrazolo[3,4-b]pyridine core can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but differs in the core structure and other substituents.
2-Chloro-4-(trifluoromethyl)pyridine: Similar in having the trifluoromethyl group, but with a chloro substituent instead of a propyl group.
2-Chloro-5-(trifluoromethyl)pyrimidine: Another compound with a trifluoromethyl group, but with a pyrimidine core.
Uniqueness
2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific combination of the pyrazolo[3,4-b]pyridine core, trifluoromethyl group, and propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-propyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-2-3-16-5-6-7(10(11,12)13)4-8(17)14-9(6)15-16/h4-5H,2-3H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBHCCPZRYXJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=O)NC2=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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